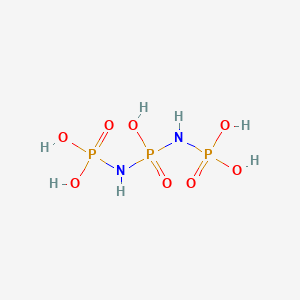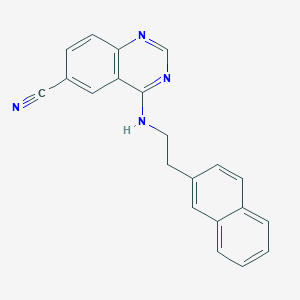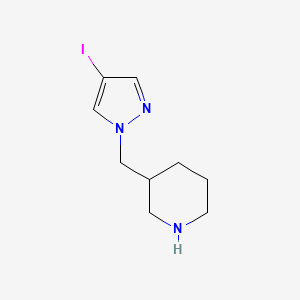
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde is a deuterated derivative of 7-methoxy-1-naphthaldehyde This compound is characterized by the presence of three deuterium atoms in place of hydrogen atoms in the methoxy group Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde typically involves the deuteration of 7-methoxy-1-naphthaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, the methoxy group can be deuterated using deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and methoxy-substituted aromatic compounds. These include:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 7-(Trideuteriomethoxy)naphthalene-1-carboxylic acid
Reduction: 7-(Trideuteriomethoxy)naphthalen-1-ol
Substitution: Products vary depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics. The presence of deuterium allows for the tracing of reaction pathways using techniques like NMR spectroscopy.
Biology: Employed in studies of enzyme activity, particularly those involving aldehyde dehydrogenase (ALDH). The deuterium atoms can provide insights into enzyme-substrate interactions and reaction dynamics.
Medicine: Potential use in drug development and metabolic studies. Deuterated compounds often exhibit altered metabolic pathways, which can be advantageous in pharmacokinetics and drug design.
Industry: Utilized in the production of specialty chemicals and materials where isotopic labeling is required for quality control and analysis.
Wirkmechanismus
The mechanism of action of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde depends on its specific application. In enzymatic studies, the compound interacts with enzymes such as aldehyde dehydrogenase (ALDH), where the deuterium atoms can influence the rate of enzymatic reactions. The molecular targets and pathways involved are typically studied using techniques like NMR spectroscopy and mass spectrometry to observe the behavior of the deuterated compound in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-1-naphthaldehyde: The non-deuterated counterpart of 7-(Trideuteriomethoxy)naphthalene-1-carbaldehyde.
6-Methoxy-2-naphthaldehyde: Another methoxy-substituted naphthaldehyde with different substitution patterns.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: A structurally related compound with additional functional groups.
Uniqueness
The uniqueness of this compound lies in the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly valuable in studies requiring isotopic labeling, as it allows for the tracing of reaction pathways and the investigation of reaction mechanisms with greater precision.
Eigenschaften
Molekularformel |
C12H10O2 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
7-(trideuteriomethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3/i1D3 |
InChI-Schlüssel |
WYDUFXRPFJPXGH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=CC=C2C=O)C=C1 |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2C=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)
![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)


